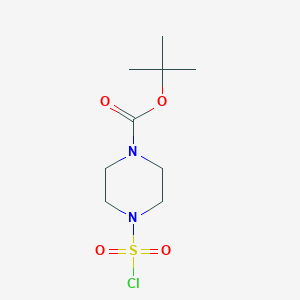

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-chlorosulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEMWUYNUIKMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628886 | |

| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-65-3 | |

| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate. This bifunctional molecule, featuring a Boc-protected amine and a reactive sulfonyl chloride, is a valuable building block in medicinal chemistry and drug development. This document consolidates available data on its physicochemical properties, provides a detailed, inferred experimental protocol for its synthesis, and explores its chemical reactivity. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting. The information is presented to be a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Properties and Identifiers

This compound is a heterocyclic compound containing a piperazine ring functionalized with a tert-butyloxycarbonyl (Boc) protecting group at one nitrogen and a chlorosulfonyl group at the other. The presence of these two functional groups imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available from chemical databases, experimental values for properties such as melting and boiling points are not widely reported.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 22914649 (from PubChem CID) | PubChem |

| Molecular Formula | C₉H₁₇ClN₂O₄S | PubChem |

| Molecular Weight | 284.76 g/mol | PubChem |

| Predicted XLogP3-AA | 1.0 | PubChem |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem |

| Predicted Rotatable Bond Count | 3 | PubChem |

Spectroscopic Data

-

¹H NMR: Protons on the piperazine ring would be expected to appear as multiplets in the range of 3.0-4.0 ppm. The tert-butyl group would present as a singlet at approximately 1.4-1.5 ppm.

-

¹³C NMR: The carbonyl carbon of the Boc group would resonate around 154 ppm, while the carbons of the piperazine ring would appear in the 40-50 ppm region. The tert-butyl carbons would be observed around 28 ppm.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl chloride group (S=O stretching) around 1370 and 1180 cm⁻¹, and for the carbonyl group (C=O stretching) of the Boc protector at approximately 1690-1700 cm⁻¹.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and reliable method can be inferred from standard procedures for the synthesis of sulfonyl chlorides from secondary amines. The most common approach involves the reaction of the corresponding N-Boc protected piperazine with a sulfonating agent, such as sulfuryl chloride, in an inert solvent.

Inferred Experimental Protocol: Synthesis from N-Boc-piperazine

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add triethylamine (1.1 eq).

-

Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of cold water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making it a valuable intermediate for the synthesis of various sulfonamide derivatives. The Boc-protecting group provides stability under many reaction conditions and can be easily removed under acidic conditions to liberate the free amine for further functionalization.

Reactions with Nucleophiles (Signaling Pathway)

The primary application of this compound is in the synthesis of N-substituted piperazine sulfonamides. The sulfonyl chloride moiety reacts with primary and secondary amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonates, etc. This reaction is fundamental in the construction of diverse molecular scaffolds for drug discovery.

Caption: Reactivity of this compound with various nucleophiles.

Deprotection of the Boc Group

The tert-butyloxycarbonyl protecting group can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This deprotection step unmasks the second nitrogen of the piperazine ring, allowing for subsequent chemical modifications at this position.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from its structural similarity to other sulfonyl chlorides, particularly tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.[1]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

Reacts with water, potentially liberating toxic gas.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture and water, as it can react to release corrosive and toxic fumes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its bifunctional nature allows for sequential and selective modification at both nitrogen atoms of the piperazine ring. While detailed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on the well-established chemistry of sulfonyl chlorides and Boc-protected amines. The information provided in this guide is intended to facilitate its use in research and development, while emphasizing the need for appropriate safety measures.

References

An In-depth Technical Guide to Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Preliminary Note for the Reader: The following technical guide details the properties, synthesis, and applications of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate . Extensive searches for the requested compound, tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, did not yield sufficient data in publicly available chemical databases and scientific literature. The piperidine analogue is a structurally similar and well-documented compound, and this guide is provided as the closest available alternative for researchers, scientists, and drug development professionals interested in this chemical scaffold.

This guide provides a comprehensive overview of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a Boc-protected amine and a reactive sulfonyl chloride, makes it a versatile reagent for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Weight | 283.77 g/mol [1][2] |

| Molecular Formula | C₁₀H₁₈ClNO₄S[1][2] |

| Appearance | White crystalline powder or powder[2] |

| Melting Point | 82.0°C to 85.0°C[2] |

| CAS Number | 782501-25-1[1][2] |

| Synonyms | 1-Boc-4-chlorosulfonylpiperidine, N-Boc-piperidine-4-sulfonyl chloride |

Synthesis and Reactivity

The synthesis of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic approach involves the protection of the piperidine nitrogen, followed by sulfonation.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Caption: A generalized synthetic workflow for tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis via Sulfite Intermediate

This protocol outlines a common method for the synthesis of the title compound.

Materials:

-

1-Boc-4-piperidone

-

Sodium sulfite (Na₂SO₃)

-

Phosphorus pentachloride (PCl₅)

-

Phosphoryl chloride (POCl₃)

-

Appropriate solvents (e.g., water, dichloromethane)

-

Standard laboratory glassware and equipment

Procedure:

-

Formation of the Sodium Sulfonate Salt:

-

1-Boc-4-piperidone is reacted with sodium sulfite in an aqueous solution. This reaction typically proceeds via reductive amination to form the corresponding amine, which then reacts with another equivalent of sulfite to yield the sodium salt of 1-Boc-piperidine-4-sulfonic acid.

-

-

Conversion to the Sulfonyl Chloride:

-

The dried sodium sulfonate salt is then treated with a mixture of phosphorus pentachloride and phosphoryl chloride. This reaction converts the sulfonate salt into the desired sulfonyl chloride.

-

The reaction is typically carried out in an inert solvent and may require heating.

-

Care must be taken to control the reaction temperature and to quench the reaction mixture carefully, as the reagents are highly reactive.

-

-

Work-up and Purification:

-

The reaction mixture is worked up by pouring it onto ice, followed by extraction with an organic solvent such as dichloromethane.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield pure tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

-

Applications in Drug Discovery and Development

The unique structure of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate makes it a valuable building block in the synthesis of a wide range of biologically active molecules. The sulfonyl chloride moiety is a versatile functional group that can react with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

Signaling Pathway Inhibition

One of the key applications of this compound is in the synthesis of kinase inhibitors. The sulfonamide group, which can be readily formed from the sulfonyl chloride, is a common feature in many kinase inhibitors, as it can form crucial hydrogen bonds with the kinase active site.

The diagram below illustrates the general principle of how a molecule synthesized from tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate can act as a kinase inhibitor.

Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.

Role as a Versatile Synthetic Intermediate

The logical relationship of its functional groups allows for sequential and orthogonal chemical modifications, making it a powerful tool in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

The following diagram illustrates the synthetic utility of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Caption: Synthetic transformations of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

References

An In-depth Technical Guide to tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a common scaffold in numerous pharmaceuticals, functionalized with a reactive chlorosulfonyl group and a protecting tert-butoxycarbonyl (Boc) group. The Boc group allows for the selective functionalization of one nitrogen atom of the piperazine ring, while the chlorosulfonyl moiety serves as a versatile handle for introducing sulfonyl-containing functionalities. This strategic combination makes it a valuable building block for the synthesis of diverse compound libraries targeting a wide range of biological targets.

Chemical Structure and Properties

The core structure of this compound consists of a piperazine ring where one nitrogen is protected by a Boc group, and the other is attached to a chlorosulfonyl group.

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Comparative Data)

As specific experimental data for the title compound is unavailable, the following table presents predicted properties and experimental data for the closely related analogue, tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, for comparative purposes.

| Property | This compound (Predicted) | tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (Experimental) |

| Molecular Formula | C₉H₁₇ClN₂O₄S | C₁₀H₁₈ClNO₄S[1][2] |

| Molecular Weight | 284.76 g/mol | 283.77 g/mol [1][2] |

| Appearance | White to off-white solid | White Crystalline Powder or Powder[1] |

| Melting Point | Not available | 82.0°C to 85.0°C[1] |

| Solubility | Soluble in organic solvents like DCM, THF | Soluble in organic solvents |

| CAS Number | Not assigned | 782501-25-1[1][2] |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on the well-established chemistry of N-Boc protected piperazine and general methods for chlorosulfonation.

Proposed Synthetic Pathway

The most direct approach would involve the reaction of commercially available tert-butyl piperazine-1-carboxylate with a suitable chlorosulfonating agent.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperazine nitrogen and a reactive sulfonyl chloride group. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other. The chlorosulfonyl group is a versatile functional handle that can readily react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This dual reactivity makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.

This guide will detail a common and effective synthetic route to this compound, starting from the readily available N-Boc-piperazine.

Physicochemical and Reaction Data

The synthesis involves the chlorosulfonylation of N-Boc-piperazine. The key physicochemical properties of the starting material and the final product are summarized in Table 1. The proposed reaction parameters for a typical laboratory-scale synthesis are outlined in Table 2.

Table 1: Physicochemical Properties

| Property | tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) | This compound |

| Molecular Formula | C₉H₁₈N₂O₂[1] | C₉H₁₇ClN₂O₄S[2] |

| Molecular Weight | 186.25 g/mol [1] | 284.76 g/mol [2] |

| Appearance | White to off-white crystalline powder or waxy solid[1] | Not specified (typically a solid) |

| Melting Point | 43-49 °C[1] | Not specified |

| CAS Number | 57260-71-6[1] | 162046-65-3[2] |

Table 2: Proposed Reaction Parameters for Chlorosulfonylation

| Parameter | Value/Description | Rationale/Reference |

| Starting Material | tert-Butyl piperazine-1-carboxylate (1.0 equiv) | Commercially available and common starting point for monosubstituted piperazines.[1][3] |

| Chlorosulfonating Agent | Sulfuryl chloride (SO₂Cl₂) (1.1 equiv) | A common and effective reagent for the conversion of secondary amines to sulfonyl chlorides.[4] |

| Base | Triethylamine (TEA) (1.5 equiv) | To neutralize the in-situ generated HCl, driving the reaction to completion.[5][6] |

| Solvent | Anhydrous Dichloromethane (DCM) | A common inert solvent for this type of reaction.[5][6] |

| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction, followed by warming to ensure completion.[7][8] |

| Reaction Time | 2-4 hours | Typical duration for similar reactions, monitored by TLC. |

| Expected Yield | 70-90% | Based on yields reported for analogous sulfonylation reactions of piperazine derivatives.[5] |

Synthetic Route and Experimental Protocol

The synthesis of this compound is achieved through the reaction of N-Boc-piperazine with a suitable chlorosulfonating agent, such as sulfuryl chloride, in the presence of a base.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is for a typical laboratory-scale synthesis and can be scaled as needed.

Materials:

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperazine-1-carboxylate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.5 equivalents) to the stirred solution.

-

Addition of Chlorosulfonating Agent: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent.

-

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: A workflow diagram outlining the synthesis of this compound.

Safety Considerations

-

Sulfuryl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

-

Triethylamine is a flammable and corrosive liquid with a strong odor.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

All reactions should be performed in a well-ventilated fume hood.

This guide provides a robust and reproducible method for the synthesis of this compound, a valuable intermediate for further chemical transformations in the pursuit of novel therapeutic agents.

References

Technical Safety Guide: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Disclaimer: This document has been compiled based on the safety data available for the closely related analogue, tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate. A specific Safety Data Sheet (SDS) for tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate was not publicly available at the time of writing. The primary reactive group, the sulfonyl chloride, is the main determinant of the hazardous properties in this class of compounds. Therefore, the safety information presented here is considered a close and relevant approximation for handling and safety procedures. Researchers and scientists must exercise caution and handle the compound as if it possesses the hazards outlined below.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the known hazards, handling procedures, and emergency responses associated with this compound, based on the available data for its piperidine analogue.

Hazard Identification and Classification

The primary hazard associated with this compound is its corrosive nature. Based on aggregated data from the European Chemicals Agency (ECHA), the piperidine analogue is classified as a skin corrosive, Category 1B.[1] This classification indicates that the substance will cause severe skin burns and eye damage upon contact.[1][2]

Globally Harmonized System (GHS) Classification

The following table summarizes the GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| - | - | Contact with water liberates toxic gas |

Data derived from the piperidine analogue.

GHS Label Elements

The following pictograms, signal word, and precautionary statements are associated with the GHS classification.

| Pictogram | Signal Word |

|

| Danger |

Precautionary Statements: [1]

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P316 | Get emergency medical help immediately. |

| P321 | Specific treatment (see supplemental first aid instruction on this label). |

| P363 | Wash contaminated clothing before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Limited quantitative data is available for the target compound. The table below lists basic physical and chemical properties for the piperidine analogue.

| Property | Value |

| Molecular Formula | C10H18ClNO4S |

| Molecular Weight | 283.77 g/mol [1] |

| Melting Point | 82.0°C to 85.0°C[2] |

| Appearance | White solid[2] |

Data for the piperidine analogue.

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols. The following are representative methodologies for assessing the key hazards of this compound.

Skin Corrosion/Irritation Assessment (OECD TG 431: In Vitro Skin Corrosion)

This test determines the corrosive potential of a chemical by measuring its effect on a reconstituted human epidermis model.

Methodology:

-

Test System: A reconstituted human epidermis model, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

-

Procedure: A small amount of the test chemical is applied topically to the skin tissue model.

-

Exposure: The chemical is left in contact with the tissue for specific time points (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (e.g., MTT assay). The MTT assay measures the activity of mitochondrial reductase enzymes, which is an indicator of cell viability.

-

Classification: The chemical is classified as corrosive (Category 1) if the cell viability is below a certain threshold after the specified exposure times. Sub-categorization into 1A, 1B, or 1C is based on the exposure time required to reduce cell viability.

Handling and Storage

Proper handling and storage are critical to minimize risk.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE is provided below.

Caption: Required PPE for handling the compound.

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, acids, and water. The compound is moisture-sensitive and reacts with water, potentially liberating toxic gas.[2]

Emergency Procedures

A logical workflow for emergency response is outlined below.

Caption: Emergency response workflow for exposure events.

References

A Technical Guide to Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, identified by CAS number 162046-65-3, is a pivotal bifunctional reagent in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperazine moiety and a reactive sulfonyl chloride, renders it an invaluable building block for the synthesis of a diverse array of complex molecules, particularly piperazine- N-sulfonamides. This guide provides a comprehensive overview of its properties, synthesis, and core applications, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Introduction

The piperazine ring is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to improve the physicochemical properties and biological activity of molecules. This compound serves as a critical intermediate for introducing this desirable scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction of the sulfonyl chloride with various nucleophiles. Subsequent deprotection of the Boc group unveils a secondary amine, providing a handle for further molecular elaboration. This strategic functionalization makes it a versatile tool in the construction of novel therapeutic agents, including antiviral and other pharmacologically active compounds.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties of this reagent are summarized in the table below.

| Property | Value |

| CAS Number | 162046-65-3 |

| Molecular Formula | C₉H₁₇ClN₂O₄S |

| Molecular Weight | 284.76 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Data sourced from commercial suppliers.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from piperazine. The first step involves the mono-Boc protection of piperazine, followed by the reaction of the remaining free amine with a sulfurylating agent.

General Synthetic Pathway

The overall synthetic scheme can be visualized as the mono-protection of piperazine followed by sulfonylation.

Caption: General synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method for the synthesis of this compound, based on analogous preparations of sulfonyl chlorides.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in the same solvent dropwise over 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain pure N-Boc-piperazine.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve N-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Sulfuryl Chloride: Cool the solution to 0 °C. Add sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of cold water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to afford this compound, which can be used in the next step with or without further purification.

Core Application: Synthesis of Piperazine-N-Sulfonamides

The primary utility of this compound is as an electrophile for the synthesis of N-substituted piperazine sulfonamides. The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide bonds.

General Reaction Scheme

The reaction of this compound with a primary amine is a cornerstone application.

Caption: Formation of a sulfonamide from the title compound.

Detailed Experimental Protocol for Sulfonamide Formation

The following is a representative protocol for the reaction of this compound with a primary amine.

-

Reaction Setup: To a solution of a primary amine (1 equivalent) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) in an anhydrous aprotic solvent such as DCM or THF, add a solution of this compound (1.1 equivalents) in the same solvent at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperazine sulfonamide.

Representative Quantitative Data

While specific yield data for a wide range of reactions involving this compound is not extensively published in readily accessible literature, analogous reactions reported in patents and medicinal chemistry studies typically report yields for sulfonamide formation in the range of 60-90%, depending on the nature of the amine nucleophile.

| Reactant Amine | Product | Typical Yield Range (%) |

| Aniline | tert-butyl 4-(N-phenylsulfamoyl)piperazine-1-carboxylate | 70-85 |

| Benzylamine | tert-butyl 4-(N-benzylsulfamoyl)piperazine-1-carboxylate | 75-90 |

| Cyclohexylamine | tert-butyl 4-(N-cyclohexylsulfamoyl)piperazine-1-carboxylate | 65-80 |

Yields are representative and can vary based on reaction conditions and the specific amine used.

Signaling Pathways and Experimental Workflows

The application of this compound is a key step in the synthesis of molecules that may interact with various biological signaling pathways. The workflow for synthesizing and screening such compounds is outlined below.

Caption: Workflow from synthesis to drug candidate selection.

Conclusion

This compound is a highly valuable and versatile reagent in the field of drug discovery and development. Its ability to introduce a modifiable piperazine-N-sulfonamide moiety into a range of molecules makes it an essential tool for medicinal chemists. The synthetic protocols and data presented in this guide aim to facilitate its effective application in the laboratory, enabling the continued exploration of novel chemical space and the development of next-generation therapeutics.

References

In-depth Technical Guide: Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available information on tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate, a chemical compound of interest in synthetic chemistry and drug discovery. The document outlines its identification, including its primary chemical name and CAS number. However, it is important to note that detailed experimental protocols, extensive synonym lists, and comprehensive quantitative physical and spectral data are not widely available in publicly accessible scientific literature and chemical databases. This guide presents the confirmed information and highlights the current gaps in publicly available knowledge.

Chemical Identification and Nomenclature

This compound is a bifunctional molecule featuring a piperazine ring core. One nitrogen atom of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The other nitrogen atom is substituted with a chlorosulfonyl group, a reactive functional group that can be used to form sulfonamides and other sulfur-containing compounds.

Synonyms and Trade Names

-

1-Boc-4-(chlorosulfonyl)piperazine

-

N-Boc-piperazine-4-sulfonyl chloride

-

4-Chlorosulfonyl-piperazine-1-carboxylic acid tert-butyl ester

Currently, there are no widely recognized trade names for this compound; it is typically sold by chemical suppliers under its chemical name and CAS number.

Chemical Identifiers

The definitive identifier for this compound is its CAS Registry Number.

| Identifier | Value |

| CAS Number | 162046-65-3 |

| Molecular Formula | C₉H₁₇ClN₂O₄S |

| Molecular Weight | 284.76 g/mol |

Quantitative Data

As of the date of this guide, specific, experimentally determined quantitative data such as melting point, boiling point, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound have not been found in publicly accessible scientific literature or databases. Researchers working with this compound would need to perform these characterizations independently.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public domain. General synthetic strategies for analogous compounds may be adaptable, but specific reaction conditions, yields, and purification methods for this particular molecule would require development and optimization.

Logical Workflow for Compound Handling and Characterization

Given the limited publicly available data, a logical workflow for a researcher acquiring and using this compound for the first time is outlined below. This workflow emphasizes verification and characterization.

Caption: Figure 1: General Workflow for Handling and Characterization.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in synthetic chemistry. However, there is a notable lack of detailed, publicly available scientific data regarding its synonyms, trade names, physical properties, and experimental protocols. This guide serves to summarize the known identifying information and to highlight the necessity for researchers to perform their own comprehensive characterization and methods development when working with this compound. As research involving this molecule is published, this technical guide can be updated with more extensive data.

Technical Guide: Spectroscopic and Synthetic Overview of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is limited. This guide provides a detailed analysis based on predictive methods and data from structurally analogous compounds, namely N-Boc-piperazine and tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It incorporates a piperazine ring, a common scaffold in many pharmaceuticals, protected with a tert-butyloxycarbonyl (Boc) group at one nitrogen and functionalized with a reactive chlorosulfonyl group at the other. This arrangement makes it a valuable intermediate for the synthesis of a wide array of sulfonamides, which are a prominent class of therapeutic agents with diverse biological activities. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further derivatization of the piperazine nitrogen. The sulfonyl chloride moiety serves as a highly reactive electrophile for the facile introduction of the sulfonylpiperazine pharmacophore onto various nucleophilic substrates.

Predicted Spectroscopic Data

Due to the scarcity of direct experimental data, the following spectroscopic characteristics are predicted based on the known spectral data of N-Boc-piperazine and tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Assignment |

| H1', H1'' | ~3.6 - 3.8 | Triplet | 4H | -CH₂-N(Boc)-CH₂- |

| H2', H2'' | ~3.3 - 3.5 | Triplet | 4H | -CH₂-N(SO₂Cl)-CH₂- |

| H3 | 1.48 | Singlet | 9H | -C(CH₃)₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm, CDCl₃) | Assignment |

| C=O | ~154 | Carbamate Carbonyl |

| -C(CH₃)₃ | ~80 | Quaternary Carbon of Boc |

| -CH₂-N(SO₂Cl)-CH₂- | ~50-55 | Piperazine Carbons adjacent to Sulfonyl Chloride |

| -CH₂-N(Boc)-CH₂- | ~45-50 | Piperazine Carbons adjacent to Boc-Nitrogen |

| -C(CH₃)₃ | ~28 | Methyl Carbons of Boc |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Carbamate) | ~1690 - 1710 | Strong |

| S=O (Sulfonyl Chloride) | ~1370 - 1390 (asymmetric) | Strong |

| S=O (Sulfonyl Chloride) | ~1170 - 1190 (symmetric) | Strong |

| C-N Stretch | ~1100 - 1300 | Medium-Strong |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium |

Mass Spectrometry (MS)

For the mass spectrum, the molecular ion peak [M]⁺ would be expected. However, due to the lability of the Boc group, a prominent peak corresponding to the loss of the Boc group or isobutylene is highly probable.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 285.06 | Molecular Ion (protonated) |

| [M-C₄H₈+H]⁺ | 229.01 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | 185.02 | Loss of the entire Boc group |

| [C₄H₉]⁺ | 57.07 | tert-Butyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹, and an average of 16 or 32 scans is taken to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Synthetic Workflow

This compound is a synthetic intermediate. Its preparation and subsequent use in sulfonamide synthesis is a key application.

Caption: Synthetic pathway to this compound and its subsequent reaction to form N-substituted sulfonamides.

Logical Relationships in Synthesis and Application

The utility of this compound is rooted in a logical sequence of chemical transformations designed for the efficient construction of complex molecules. The workflow can be broken down into key stages, each with a specific purpose.

Caption: Logical workflow illustrating the role of the target compound as a key intermediate in a multi-step synthetic strategy.

Methodological & Application

Application Notes and Protocols: Synthesis of N-Substituted Piperazine-1-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate with primary amines. This reaction is a robust and efficient method for the synthesis of a diverse range of N-substituted piperazine-1-sulfonamides. These compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in various biologically active molecules. The protocols provided herein are based on established synthetic methodologies and offer guidance on reaction conditions, purification, and characterization of the resulting products.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of diseases.[1] The incorporation of a sulfonamide moiety onto the piperazine ring can significantly influence the physicochemical and pharmacological properties of the resulting molecule, such as solubility, basicity, and receptor binding affinity. The reaction of this compound with primary amines offers a straightforward and versatile approach to generate libraries of N-substituted piperazine-1-sulfonamides for screening in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reaction at the sulfonyl chloride and can be readily removed under acidic conditions for further derivatization.

Reaction and Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The primary amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond, yielding the corresponding sulfonamide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Applications in Drug Discovery

N-substituted piperazine-1-sulfonamides exhibit a broad spectrum of biological activities and have been investigated as potential therapeutic agents for various diseases. Some notable applications include:

-

Antiviral Agents: Certain piperazine sulfonamide derivatives have shown potent inhibitory activity against viral enzymes, such as HIV-1 protease.

-

Neurodegenerative Diseases: This class of compounds has been explored as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

-

Metabolic Disorders: Piperazine sulfonamides have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.

-

Anticancer Agents: Derivatives of piperazine sulfonamide have been shown to inhibit carbonic anhydrases, which are involved in tumor progression.

Experimental Protocols

General Protocol for the Reaction of this compound with Primary Amines

This protocol describes a general method for the synthesis of tert-butyl 4-(N-substituted-sulfamoyl)piperazine-1-carboxylates.

Materials:

-

This compound

-

Primary amine (aliphatic or aromatic)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

-

To this solution, add the primary amine (1.0-1.2 eq.).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add triethylamine (1.2-1.5 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(N-substituted-sulfamoyl)piperazine-1-carboxylate.

Protocol for Boc-Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group.

Materials:

-

Boc-protected piperazine-1-sulfonamide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected piperazine-1-sulfonamide (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq.).

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure to yield the deprotected piperazine-1-sulfonamide.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of tert-butyl 4-(N-substituted-sulfamoyl)piperazine-1-carboxylates based on analogous reactions.[2]

Table 1: Reaction of this compound with Various Primary Amines

| Entry | Primary Amine | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzylamine | DCM | Et₃N | 4 | RT | 85-95 |

| 2 | Aniline | DCM | Et₃N | 6 | RT | 80-90 |

| 3 | 4-Fluoroaniline | DCM | Et₃N | 6 | RT | 82-92 |

| 4 | Cyclohexylamine | DCM | Et₃N | 3 | RT | 88-98 |

| 5 | n-Butylamine | DCM | Et₃N | 3 | RT | 90-99 |

Table 2: Boc-Deprotection of Piperazine-1-sulfonamides

| Entry | Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Boc-piperazine-1-sulfonamide | TFA | DCM | 2 | RT | >95 |

| 2 | Boc-piperazine-1-sulfonamide | 4M HCl in Dioxane | Dioxane | 3 | RT | >95 |

Visualizations

Caption: General reaction scheme for sulfonamide formation.

Caption: Experimental workflow for sulfonamide synthesis.

References

Application Notes and Protocols for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate as a Linker in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate as a versatile linker in the synthesis of bioactive molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below describe the formation of a sulfonamide bond, a key reaction in the construction of these bifunctional molecules, and the subsequent deprotection of the Boc group to allow for further molecular elaboration.

Introduction

This compound is a valuable bifunctional linker precursor. The sulfonyl chloride moiety provides a reactive handle for the formation of stable sulfonamide bonds with primary and secondary amines. The Boc-protected piperazine offers a latent nucleophilic site that, after deprotection, can be used to connect to another molecular entity. This sequential reactivity makes it an ideal component for the modular synthesis of complex molecules like PROTACs, which require the precise assembly of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. The piperazine ring itself is a common scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and cell permeability.[1]

Application in PROTACs

A prominent application of this linker is in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins within the cell.[1] A PROTAC consists of two "warhead" ligands connected by a linker. One warhead binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This protocol will focus on the synthesis of a key intermediate for a PROTAC that targets the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase. BRD4 is a transcriptional co-activator implicated in the development of various cancers.[2]

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate

This protocol details the reaction of this compound with aniline to form a stable sulfonamide linkage.

Materials:

-

This compound

-

Aniline

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Addition of Amine and Base: To the stirred solution, add aniline (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is typically effective for eluting the desired product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Boc Deprotection of Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate

This protocol describes the removal of the Boc protecting group to expose the secondary amine of the piperazine ring, making it available for subsequent coupling reactions.

Materials:

-

Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve the Boc-protected sulfonamide from Protocol 1 in dichloromethane in a round-bottom flask.

-

Addition of TFA: Cool the solution in an ice bath and add trifluoroacetic acid (typically 20-50% v/v in DCM) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in dichloromethane and carefully neutralize the solution by washing with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, 1-((4-aminophenyl)sulfonyl)piperazine.

-

-

Characterization: The crude product is often used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography. Characterize the final product by NMR and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of piperazine sulfonamide linkers.

Table 1: Synthesis and Purification of a Representative Piperazine Sulfonamide Linker

| Parameter | Value | Notes |

| Starting Material | This compound | - |

| Reactant | Aniline | Representative primary amine |

| Solvent | Dichloromethane (DCM) | Anhydrous |

| Base | Triethylamine (TEA) | 1.5 equivalents |

| Reaction Temperature | Room Temperature | - |

| Reaction Time | 2-4 hours | Monitored by TLC/LC-MS |

| Crude Yield | >90% | Typically high conversion |

| Purification Method | Flash Column Chromatography (Silica Gel) | Eluent: Ethyl Acetate/Hexanes gradient |

| Isolated Yield | 75-85% | Varies with scale and purity of reactants |

| Purity (by HPLC) | >95% | After chromatography |

Table 2: Boc Deprotection of the Piperazine Sulfonamide Linker

| Parameter | Value | Notes |

| Starting Material | Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate | - |

| Reagent | Trifluoroacetic Acid (TFA) in DCM | 20-50% v/v |

| Reaction Temperature | 0°C to Room Temperature | - |

| Reaction Time | 1-2 hours | Monitored by TLC/LC-MS |

| Yield | >95% (crude) | Often used directly in the next step |

| Purity (by LC-MS) | >90% | Minor impurities may be present |

Visualizations

Experimental Workflow for Linker Synthesis

Caption: Workflow for the synthesis of a piperazine sulfonamide linker.

PROTAC-Mediated Degradation of BRD4 Signaling Pathway

References

Application Notes and Protocols for Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperazine ring, a privileged scaffold in numerous approved drugs, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a reactive chlorosulfonyl moiety. This arrangement allows for sequential and controlled reactions, making it an ideal building block for creating diverse compound libraries for lead discovery and optimization.

The Boc-protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, revealing a secondary amine for further derivatization. The sulfonyl chloride group is a highly reactive electrophile that readily couples with primary and secondary amines to form stable sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, known for its ability to participate in hydrogen bonding and modulate the physicochemical properties of a molecule.[1][2]

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of enzyme inhibitors. Detailed experimental protocols for its synthesis and subsequent reactions are also provided.

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable tool for the synthesis of compounds targeting various disease areas. The piperazine core is a common motif in kinase inhibitors, and the sulfonamide linkage can be engineered to interact with key residues in enzyme active sites.[3][4]

Synthesis of HIV Protease Inhibitors

Piperazine sulfonamides have been successfully designed as potent inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle.[5][6][7] The piperazine core can be designed to interact with the aspartic acid residues in the enzyme's active site, while the sulfonamide moiety can form hydrogen bonds with the backbone of the enzyme's flap region.[5]

Experimental Example: Synthesis of a Novel Piperazine Sulfonamide HIV Protease Inhibitor Analog

A representative synthesis involves the coupling of this compound with a suitable amine, followed by deprotection and further functionalization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from its precursor, tert-butyl piperazine-1-carboxylate (Boc-piperazine).

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring equipment

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.1 eq) to the stirred solution.

-

In a separate dropping funnel, dilute sulfuryl chloride (1.1 eq) with anhydrous DCM.

-

Add the sulfuryl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Expected Yield: 70-90%

Protocol 2: General Procedure for the Synthesis of Piperazine Sulfonamides

This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Triethylamine (TEA) or other suitable base (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware and stirring equipment

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected piperazine sulfonamide by flash chromatography or recrystallization.

Quantitative Data for Representative Piperazine Sulfonamide Inhibitors

The following table summarizes the inhibitory activities of representative piperazine sulfonamide-based inhibitors from the literature. Note that these compounds were not synthesized using the title compound but serve as examples of the potency that can be achieved with this scaffold.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| HIV-1 Protease Inhibitor | HIV-1 Protease | 0.012 | [8] |

| BACE1 Inhibitor | BACE1 | 1.3 | [9] |

| EGFR Inhibitor | EGFR | 10 | [10] |

Visualizations

Logical Workflow for Synthesis and Application

Caption: Synthetic workflow for the preparation and application of the title compound.

Signaling Pathway Inhibition by Piperazine-Containing Kinase Inhibitors

Many kinase inhibitors incorporating a piperazine moiety target critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR signaling pathway.[3]

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Boc-Protected Piperazine Sulfonyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride is a key bifunctional reagent in modern medicinal chemistry and drug discovery. The Boc-protected piperazine moiety is a prevalent scaffold in numerous pharmaceuticals, enhancing properties like aqueous solubility and bioavailability. The sulfonyl chloride group serves as a highly reactive electrophile, primarily for the synthesis of sulfonamides through reaction with primary and secondary amines. This document provides detailed application notes and experimental protocols for the synthesis and reaction of 4-Boc-piperazine-1-sulfonyl chloride.

Data Presentation: Reaction Conditions for Sulfonamide Synthesis

The following tables summarize typical reaction conditions for the synthesis of sulfonamides using 4-Boc-piperazine-1-sulfonyl chloride with various amine nucleophiles.

Table 1: Reaction with Primary Amines

| Amine Type | Amine Example | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aliphatic | Benzylamine | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 1 - 3 | ~85-95 |

| Aliphatic | Cyclohexylamine | Dichloromethane (DCM) | Pyridine | 0 to RT | 2 - 4 | ~80-90 |

| Aromatic | Aniline | Dichloromethane (DCM) | Pyridine | Room Temperature | 12 - 16 | ~70-85 |

| Aromatic | 4-Methoxyaniline | Acetonitrile | Triethylamine (TEA) | Room Temperature | 12 | ~75-90 |

| Heterocyclic | 2-Aminopyridine | Dichloromethane (DCM) | N,N-Diisopropylethylamine (DIPEA) | 0 to RT | 3 - 5 | ~65-80 |

Table 2: Reaction with Secondary Amines

| Amine Type | Amine Example | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aliphatic | Diethylamine | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temperature | 12 - 24 | ~60-75 |

| Aliphatic | Morpholine | Dichloromethane (DCM) | Pyridine | Room Temperature | 12 - 18 | ~70-85 |

| Cyclic | Piperidine | Acetonitrile | Triethylamine (TEA) | Room Temperature | 16 | ~75-90 |

| Aromatic | N-Methylaniline | Dichloromethane (DCM) | N,N-Diisopropylethylamine (DIPEA) | Room Temperature | 24 | ~50-65 |

Experimental Protocols

Protocol 1: Synthesis of 4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride

This protocol details the preparation of the title reagent from N-Boc-piperazine.

Materials:

-

N-Boc-piperazine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield 4-(tert-butoxycarbonyl)piperazine-1-sulfonyl chloride as a solid.

Protocol 2: General Procedure for the Synthesis of N-Substituted-4-(tert-butoxycarbonyl)piperazine-1-sulfonamides

This protocol describes the general method for reacting 4-Boc-piperazine-1-sulfonyl chloride with a primary or secondary amine.

Materials:

-